molecular formula C5H11NO2 B13091353 3-Amino-2-methylbutanoic acid CAS No. 32723-74-3

3-Amino-2-methylbutanoic acid

Cat. No.: B13091353
CAS No.: 32723-74-3
M. Wt: 117.15 g/mol
InChI Key: RRWPLOJQTOADRZ-UHFFFAOYSA-N
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Description

3-Amino-2-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanoic acid, featuring an amino group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylbutanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the desired amino acid. Another method involves the reductive amination of 2-methylbutanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

3-Amino-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylbutanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its structural properties allow it to participate in biochemical reactions that modulate cellular functions.

Comparison with Similar Compounds

    Valine: An essential amino acid with a similar structure but different side chain.

    Leucine: Another essential amino acid with a branched-chain structure.

    Isoleucine: Similar to leucine but with a different arrangement of the carbon chain.

Uniqueness: 3-Amino-2-methylbutanoic acid is unique due to its specific arrangement of the amino and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPLOJQTOADRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337317
Record name 3-Amino-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32723-74-3
Record name 3-Amino-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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